molecular formula C12H10N4 B4245547 5-(naphthalen-1-ylmethyl)-2H-tetrazole CAS No. 117070-77-6

5-(naphthalen-1-ylmethyl)-2H-tetrazole

Cat. No.: B4245547
CAS No.: 117070-77-6
M. Wt: 210.23 g/mol
InChI Key: JSMCZPDNYGAZSO-UHFFFAOYSA-N
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Description

5-(1-Naphthylmethyl)-2H-tetrazole: is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a naphthylmethyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(naphthalen-1-ylmethyl)-2H-tetrazole typically involves the reaction of 1-naphthylmethylamine with sodium azide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Naphthylmethyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylmethyl derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction may produce amines or other nitrogen-containing heterocycles.

Scientific Research Applications

Chemistry: In chemistry, 5-(naphthalen-1-ylmethyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its tetrazole ring can mimic the structure of natural substrates, making it useful in biochemical assays.

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. Tetrazoles are known to exhibit antimicrobial, antifungal, and anticancer activities, and this compound may serve as a lead compound for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(naphthalen-1-ylmethyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: 5-(1-Naphthylmethyl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Unlike other naphthylmethyl derivatives, the tetrazole ring can participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

5-(Naphthalen-1-ylmethyl)-2H-tetrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents can significantly alter their biological profile, making them valuable in drug development.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various substituted tetrazoles, showing that some derivatives had potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 μg/mL
This compoundS. aureus25 μg/mL
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneCandida albicans100 μg/mL

This table summarizes the antimicrobial efficacy of selected tetrazole derivatives, indicating that this compound shows promising activity against common pathogens.

Anti-inflammatory and Analgesic Effects

Tetrazoles have also been studied for their anti-inflammatory and analgesic properties. A review indicated that certain tetrazole derivatives could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various molecular targets:

  • Metal Chelation : The tetrazole ring can coordinate with metal ions, influencing biochemical pathways.
  • Receptor Interaction : The compound may act as a bioisostere for carboxylic acids, impacting receptor binding and activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of tetrazoles, including this compound, and assessed their antimicrobial properties using the disc diffusion method. The results showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Drug Development

In silico studies have identified this compound as a candidate for further drug development targeting Mycobacterium tuberculosis. Molecular docking analyses indicated strong binding affinity to target proteins involved in bacterial metabolism .

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-7-11-9(4-1)5-3-6-10(11)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMCZPDNYGAZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287776
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117070-77-6
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117070-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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